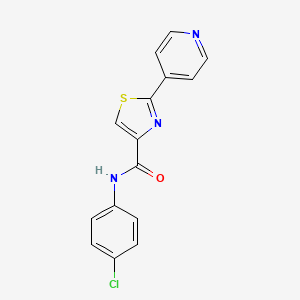

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Description

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZSEPAWPMTOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reaction Scheme:

-

Formation of thiazole core :

Table 1: Synthetic Parameters and Characterization

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 78% | |

| Melting Point | 137–138°C | |

| IR (cm⁻¹) | 750 (C-Cl), 1360 (C=S), 1709 (C=N) | |

| (δ) | 7.38–7.50 (m, 4H, Ar-H), 8.70–7.95 (m, 4H) | |

| Molecular Formula |

Thiazole Ring

-

The thiazole moiety participates in electrophilic substitution reactions at the 5-position, though no direct examples are documented for this compound.

-

The C=S group at the 2-position can undergo oxidation or nucleophilic substitution under strong acidic/basic conditions .

Pyridinyl Substituent

-

The pyridine nitrogen can act as a Lewis base, forming coordination complexes with transition metals (e.g., Pd, Cu). Such reactivity is inferred from analogous thiazole-pyridine hybrids .

Chlorophenyl Group

-

The para-chloro substituent is electron-withdrawing, directing electrophilic aromatic substitution to the meta position. Hydrodechlorination has not been reported but is theoretically feasible under reductive conditions.

Derivatization Potential

While no direct derivatization studies exist for this compound, structurally related thiazole-4-carboxamides undergo:

-

Amide hydrolysis : Acidic/basic cleavage to carboxylic acid derivatives.

-

Sulfonamide formation : Reaction with sulfonyl chlorides at the carboxamide nitrogen .

Stability and Degradation

-

Photolytic sensitivity : Thiazole derivatives are prone to photodegradation via ring-opening mechanisms, but specific data for this compound is unavailable.

Comparative Reactivity

The compound’s reactivity aligns with its structural analogs:

Research Gaps

-

No studies on catalytic applications (e.g., Suzuki coupling) or metabolic pathways.

-

Limited data on solvent effects or kinetic parameters for reactions.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's efficacy against human cancer cell lines using the Sulforhodamine B (SRB) assay. The results are summarized in the following table:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 1.75 |

| Compound A | A-431 (Skin Cancer) | 1.98 |

| Compound B | HT29 (Colon Cancer) | 1.61 |

The IC50 values indicate that this compound is a strong candidate for further development as an anticancer agent due to its low micromolar activity against these cell lines .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. Thiazole derivatives are known for their ability to inhibit bacterial growth effectively.

Antibacterial Evaluation

The antimicrobial efficacy of this compound was assessed against common bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The thiazole ring is synthesized through Hantzsch thiazole synthesis.

- Substitution Reactions : A nucleophilic substitution introduces the 4-chlorophenyl group.

- Amide Bond Formation : The final step involves reacting the thiazole derivative with acetic anhydride under basic conditions to form the amide bond.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluations .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(4-pyridinyl)-1-piperazinylmethanone

- N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for further research .

Biological Activity

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, a thiazole derivative, has garnered attention for its diverse biological activities. This compound, with a molecular formula of C15H10ClN3OS and a molecular weight of 315.78 g/mol, exhibits potential as an antimicrobial agent and a modulator of various biological pathways. This article reviews its synthesis, biological activities, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 286860-10-4 |

| Molecular Formula | C15H10ClN3OS |

| Molecular Weight | 315.78 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with substituted phenyl and pyridinyl groups. Various synthetic routes have been explored to optimize yield and purity, including classical methods such as Hantzsch condensation and modern techniques utilizing microwave-assisted synthesis.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives possess significant antimicrobial properties. In a study evaluating the antimicrobial activity of various thiazole compounds, this compound exhibited notable efficacy against several fungal strains:

- Candida albicans : MIC of 3.9 μg/mL

- Aspergillus niger : MIC of 0.11 mg/mL

- Trichophyton viride : MIC of 0.11 mg/mL

These values indicate that the compound is significantly more effective than traditional antifungal agents such as fluconazole and ketoconazole .

Modulation of AMPA Receptors

Recent studies have identified this compound as a negative allosteric modulator of GluA2 AMPA receptors. This modulation affects both the magnitude and time course of receptor activity, suggesting potential applications in neurological conditions where AMPA receptor activity is dysregulated .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that thiazole derivatives can induce significant cytotoxic effects on various cancer cell lines. For instance, one study reported that derivatives similar to this compound led to cell viability rates dropping below 6.79% in cancer cells . This suggests that the compound may serve as a lead structure for developing anticancer agents.

Case Studies

-

Antimicrobial Efficacy Against Fungal Infections

- A comparative study involving multiple thiazole derivatives highlighted the superior antifungal activity of this compound against pathogenic fungi compared to established antifungals.

-

Neurological Applications

- Research exploring the effects on AMPA receptors provided insights into its potential therapeutic applications in treating neurodegenerative diseases by modulating excitatory neurotransmission.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves condensation reactions between substituted thiazole precursors and pyridinyl or chlorophenyl derivatives. For example, thiazole-4-carboxamide derivatives are synthesized via cyclization of thiourea intermediates with α-halo ketones or acetamides. Key steps include:

- Intermediate preparation : Reacting N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with phenacyl bromide or 2-chloro-N-(4-chlorophenyl)acetamide to form substituted thiazole intermediates.

- Validation : Intermediates are purified via column chromatography and characterized using NMR, IR, and mass spectrometry. Anti-tumor evaluations of analogs (e.g., cytotoxicity assays) are used to confirm bioactivity .

Q. Table 1: Synthetic Methods for Thiazole Derivatives

Q. How is the compound structurally characterized using crystallography and spectroscopy?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is performed to determine bond lengths, angles, and packing. For example, SHELXL software refines structures using high-resolution data, resolving disorder in aromatic rings (e.g., 50:50 disorder in chlorophenyl groups). Metrics include R-factors (e.g., R = 0.079) and mean C–C deviations (0.008 Å) .

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 372.30 for CHClNO) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational molecular models be resolved?

Methodological Answer:

- Refinement protocols : Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. For disordered regions (e.g., chlorophenyl groups), PART commands split occupancy .

- Validation tools : ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds. Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths .

Q. What strategies are effective in structure-activity relationship (SAR) studies for thiazole-carboxamide analogs?

Methodological Answer:

- Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. For example, analogs with pyrimidinyl-piperazine carboxamide moieties show improved receptor binding .

- Biological testing : Use in vitro assays (e.g., anti-leishmanial activity in Leishmania amazonensis promastigotes) to correlate substituent effects with potency. Dose-response curves (IC) and molecular docking (AutoDock Vina) identify critical interactions .

Q. Table 2: Key Modifications and Bioactivity

Q. How are solubility challenges addressed in pharmacokinetic studies of thiazole-carboxamides?

Methodological Answer:

- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to dissolve hydrophobic analogs for intravenous administration.

- Analytical methods : LC-MS/MS quantifies plasma concentrations (LOQ: 1 ng/mL) with C18 column separation (ACQUITY UPLC) and mobile phase gradients (0.1% formic acid/acetonitrile) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use Glide (Schrödinger Suite) to simulate binding to G-protein-coupled receptors (e.g., cannabinoid receptors). Docking scores (< -10 kcal/mol) prioritize analogs for synthesis .

- MD simulations : GROMACS runs 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.